Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride
Overview
Description
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method is the double reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed reaction . This method is known for its high selectivity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIHUFVKZOTRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211495-34-9 | |
Record name | dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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